molecular formula C10H11NO3 B1608928 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-01-4

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1608928
CAS No.: 95262-01-4
M. Wt: 193.2 g/mol
InChI Key: BMKFYQZTVRBBDO-UHFFFAOYSA-N
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Description

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7-2-4-8(5-3-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFYQZTVRBBDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366700
Record name 3-[(4-methylphenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95262-01-4
Record name 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95262-01-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-methylphenyl)amino]-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-(p-Tolyl)malonamic Acid: Structure, Synthesis, and Applications in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and applications of N-(p-tolyl)malonamic acid (also known as 3-oxo-3-(p-tolylamino)propanoic acid), a critical intermediate in the synthesis of nitrogen heterocycles.

Executive Summary

N-(p-Tolyl)malonamic acid is a bifunctional organic building block characterized by a terminal carboxylic acid and an N-aryl amide moiety. It serves as a "privileged scaffold" precursor in drug discovery, most notably as the immediate intermediate in the Knorr Quinoline Synthesis . Its controlled cyclization yields 4-hydroxy-6-methyl-2-quinolone , a core pharmacophore found in anticoagulants, tyrosine kinase inhibitors, and antimicrobial agents.

This guide provides a rigorous analysis of its physicochemical properties, validated synthesis protocols, and mechanistic role in heterocycle formation.

Chemical Identity & Structure

PropertyDetail
IUPAC Name 3-Oxo-3-[(4-methylphenyl)amino]propanoic acid
Common Names N-(p-Tolyl)malonamic acid; Malon-p-toluidic acid
Chemical Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Structure HOOC-CH₂-CO-NH-(4-Me-C₆H₄)
CAS Number Note: Often indexed as the ethyl ester (29148-27-4) or hydrazide; acid form is typically generated in situ.[1]
Structural Analysis

The molecule consists of a malonyl backbone where one carboxyl group forms an amide bond with p-toluidine, while the other remains a free carboxylic acid.

  • Amide Linkage: Provides stability and directs regioselectivity during cyclization.

  • Active Methylene: The central -CH₂- group is flanked by two carbonyls, making it highly acidic (pKa ~11) and reactive toward electrophiles (Knoevenagel condensation).

  • p-Tolyl Group: The electron-donating methyl group at the para position activates the aromatic ring, facilitating electrophilic aromatic substitution (EAS) during quinolone cyclization.

Synthesis Protocols

Two primary routes exist for synthesizing N-(p-tolyl)malonamic acid. Protocol A is recommended for laboratory-scale high-purity applications, while Protocol B is common in industrial settings.

Protocol A: The Meldrum’s Acid Route (Recommended)

This method is superior due to mild conditions, high yield, and the avoidance of strong bases/acids during the initial coupling.

Mechanism: Nucleophilic attack of p-toluidine on the carbonyl of Meldrum's acid, followed by ring opening and loss of acetone.

Step-by-Step Methodology:

  • Reagents: Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (1.0 eq), p-toluidine (1.0 eq), Acetonitrile or Toluene (Solvent).

  • Reaction: Dissolve Meldrum's acid in acetonitrile. Add p-toluidine solution dropwise.

  • Conditions: Reflux at 80°C for 2–4 hours. Evolution of acetone (byproduct) indicates reaction progress.

  • Isolation: Cool the mixture. The product, N-(p-tolyl)malonamic acid, often precipitates as a white solid.

  • Purification: Recrystallize from ethanol/water if necessary.

Protocol B: The Diethyl Malonate Route[2][3]
  • Reagents: Diethyl malonate (excess), p-toluidine.

  • Step 1 (Amidation): Heat the mixture (neat or in high-boiling solvent like xylene) to 150°C to distill off ethanol. This yields Ethyl N-(p-tolyl)malonamate .

  • Step 2 (Hydrolysis): Treat the ester with 1N NaOH in ethanol at room temperature.

  • Step 3 (Acidification): Carefully acidify with HCl to pH 2 to precipitate the free acid.

Visualization: Synthesis & Cyclization Pathways

The following diagram illustrates the synthesis via Meldrum's acid and the subsequent cyclization to the quinolone scaffold.

G Meldrums Meldrum's Acid (C6H8O4) Intermediate Tetrahedral Intermediate Meldrums->Intermediate Nucleophilic Attack (Reflux, MeCN) Toluidine p-Toluidine (4-Me-Ph-NH2) Toluidine->Intermediate Nucleophilic Attack (Reflux, MeCN) MalonamicAcid N-(p-Tolyl)malonamic Acid (C10H11NO3) Intermediate->MalonamicAcid Ring Opening (- Acetone) Quinolone 4-Hydroxy-6-methyl- 2-quinolone MalonamicAcid->Quinolone Cyclodehydration (PPA or H2SO4, 120°C)

Caption: Figure 1. Synthesis of N-(p-tolyl)malonamic acid from Meldrum's acid and its conversion to the quinolone scaffold.

Chemical Properties & Characterization

Researchers should validate the synthesized compound using the following spectral signatures.

TechniqueExpected Signal Characteristics
¹H NMR (DMSO-d₆) δ 12.5 (s, 1H, -COOH )δ 10.0 (s, 1H, -NH -)δ 7.45 (d, 2H, Ar-H, ortho to N)δ 7.10 (d, 2H, Ar-H, meta to N)δ 3.35 (s, 2H, -CO-CH ₂-CO-)δ 2.25 (s, 3H, Ar-CH ₃)
IR Spectroscopy 3200–3300 cm⁻¹ : N-H stretch (Amide)2500–3000 cm⁻¹ : O-H stretch (Carboxylic acid, broad)1700–1720 cm⁻¹ : C=O stretch (Acid)1650–1680 cm⁻¹ : C=O stretch (Amide I)
Solubility Soluble in DMSO, DMF, Ethanol.[2][3][4][5] Sparingly soluble in water. Soluble in aqueous alkali (forming the carboxylate salt).

Applications in Drug Discovery[7][11]

The primary utility of N-(p-tolyl)malonamic acid lies in its role as the substrate for the Knorr Quinoline Synthesis .

Mechanism of Cyclization

When heated with a dehydrating agent (Polyphosphoric acid (PPA) or conc. H₂SO₄), the carboxylic acid group is activated, generating an electrophilic acylium species (or protonated carbonyl). This species attacks the ortho position of the p-tolyl ring via an intramolecular Electrophilic Aromatic Substitution (EAS).

  • Activation: Acid + H⁺ → Protonated Acid.

  • Cyclization: Electrophilic attack on the aromatic ring (ortho to the activating -NH- group).

  • Aromatization: Loss of a proton restores aromaticity.

  • Tautomerization: The resulting ketone enolizes to form the stable 4-hydroxy-6-methyl-2-quinolone .

Therapeutic Relevance

Derivatives of this quinolone scaffold are investigated for:

  • Anticoagulants: Structural analogs of warfarin.

  • Immunomodulators: Precursors to compounds like Roquinimex (Linomide).

  • Antibacterials: Quinolone antibiotics target bacterial DNA gyrase.

Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhaling dust or vapors.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hydrolysis may occur if exposed to moisture over prolonged periods.

References

  • Meldrum's Acid in Organic Synthesis: Chen, B. C.[6] "Meldrum's acid in organic synthesis."[6] Heterocycles, 1991, 32(3), 529-597.[6]

  • Quinolone Synthesis Review: Snieckus, V., et al. "The Directed Ortho Metalation Reaction." Chemical Reviews, 1990.
  • Malonic Acid Properties: National Center for Biotechnology Information. "PubChem Compound Summary for CID 867, Malonic acid."

  • Synthesis of Malonamic Acids: "Reaction of Meldrum's acid with amines." Organic Syntheses, Coll.[7] Vol. 7, p. 1.

  • Friedländer and Knorr Reactions: "Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines." Molecules, 2022.[3] [8]

Sources

Physicochemical Profile and Synthetic Utility of 3-(4-methylanilino)-3-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 3-(4-methylanilino)-3-oxopropanoic acid (also known as


-(p-tolyl)malonamic acid), a critical bifunctional intermediate in the synthesis of nitrogen heterocycles. Unlike simple amides, this molecule possesses both a nucleophilic aromatic amine residue and an electrophilic 

-dicarbonyl-like motif (masked as a free carboxyl and amide), making it a "privileged scaffold" for the rapid assembly of quinoline pharmacophores via the Knorr synthesis.

This document outlines the physicochemical characteristics, a validated "green" synthesis protocol using Meldrum’s acid, and the mechanistic logic driving its application in drug discovery.

Physicochemical Characterization

The molecule is an unsymmetrical derivative of malonic acid where one carboxyl group forms an amide with


-toluidine, leaving the second carboxyl group free. This amphiphilic nature dictates its solubility and reactivity profile.
Table 1: Molecular Data Sheet
PropertyValueNotes
IUPAC Name 3-[(4-methylphenyl)amino]-3-oxopropanoic acidAlso:

-(p-tolyl)malonamic acid
Molecular Formula

Molecular Weight 193.20 g/mol Monoisotopic Mass: 193.07
Physical State White to Off-white Crystalline SolidDecomposes upon melting (>130°C)
pKa (Predicted) 3.45 (Carboxyl), 13.5 (Amide)Acidic proton facilitates base-mediated cyclization
LogP ~1.2Moderate lipophilicity
H-Bond Donors 2(Amide-NH, Carboxyl-OH)
H-Bond Acceptors 3(Amide-CO, Carboxyl-CO, Carboxyl-OH)

Synthetic Methodology: The Meldrum’s Acid Route[2][3][4][5][6][7][8][9][10]

While traditional synthesis involves the reaction of


-toluidine with ethyl malonyl chloride, that route suffers from moisture sensitivity, the release of corrosive HCl, and the formation of bis-anilide byproducts.

The Meldrum’s Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) pathway is the superior, "atom-economical" choice for high-purity applications. It proceeds under neutral conditions and releases only acetone and


 as byproducts.
Reaction Logic

The reaction exploits the high electrophilicity of the carbonyls in Meldrum's acid. The nucleophilic attack by


-toluidine opens the cyclic diester, resulting in the formation of the target malonamic acid and the release of acetone.
Experimental Protocol (Self-Validating)

Reagents:

  • Meldrum’s Acid (1.0 eq, 14.4 g)

  • 
    -Toluidine (1.0 eq, 10.7 g)
    
  • Acetonitrile (ACN) or Toluene (Solvent, 100 mL)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 14.4 g of Meldrum’s acid in 100 mL of dry Acetonitrile.

  • Addition: Add 10.7 g of

    
    -toluidine. The reaction is slightly exothermic; ensure the temperature remains below 40°C during addition.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (80-82°C) for 3–4 hours.

    • Validation Point: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (Meldrum's acid) spot will disappear, and a new, more polar spot (Product) will appear.

  • Concentration: Remove the solvent under reduced pressure (Rotavap) to roughly 20% of the original volume.

  • Crystallization: Cool the residue to 0°C. The product often precipitates spontaneously. If not, add cold diethyl ether to induce precipitation.

  • Filtration: Filter the white solid and wash with cold ether/hexane (1:1).

  • Drying: Dry under high vacuum to yield 3-(4-methylanilino)-3-oxopropanoic acid (Yield: ~85-95%).

Quality Control (NMR Validation):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the singlet of the methyl group at
    
    
    2.25 ppm, the methylene singlet (
    
    
    ) of the malonic backbone at
    
    
    3.35 ppm, and the broad carboxyl proton at
    
    
    12.5 ppm.

Mechanistic Visualization

The following diagram illustrates the ring-opening mechanism of Meldrum's acid by the aniline derivative, followed by the downstream utility in Knorr cyclization.

G Meldrums Meldrum's Acid (Electrophile) Intermediate Transition State (Tetrahedral Intermediate) Meldrums->Intermediate Nucleophilic Attack (Reflux ACN) Toluidine p-Toluidine (Nucleophile) Toluidine->Intermediate Nucleophilic Attack (Reflux ACN) Product 3-(4-methylanilino)- 3-oxopropanoic acid (Target) Intermediate->Product Ring Opening Byproducts Acetone + CO2 Intermediate->Byproducts Elimination Quinoline 4-Hydroxy-6-methylquinoline (Cyclized Drug Scaffold) Product->Quinoline Polyphosphoric Acid (PPA) (Knorr Synthesis)

Figure 1: Synthetic pathway from Meldrum's Acid to the target intermediate and subsequent cyclization to the quinoline scaffold.[1]

Applications in Drug Development[7][11]

Knorr Quinoline Synthesis

The primary utility of 3-(4-methylanilino)-3-oxopropanoic acid is its conversion to 4-hydroxy-6-methylquinoline .

  • Mechanism: Intramolecular Friedel-Crafts acylation.

  • Reagent: Polyphosphoric acid (PPA) or Sulfuric acid (

    
    ).
    
  • Significance: The resulting quinoline core is ubiquitous in antimalarials (e.g., Chloroquine analogues) and kinase inhibitors.

Linker Chemistry

The free carboxylic acid allows this molecule to serve as a linker . It can be coupled with amines to form diamides or reduced to form amino-alcohols, serving as a spacer in PROTACs (Proteolysis Targeting Chimeras) where precise distance between the E3 ligase ligand and the target protein ligand is required.

References

  • Meldrum's Acid Chemistry: Davidson, D., & Bernhard, S. A. (1948).[2][3] The Structure of Meldrum's Acid. Journal of the American Chemical Society, 70(10), 3426–3428. Link

  • Synthesis Protocol: Chen, B.-C. (1991).[4] Meldrum's Acid in Organic Synthesis.[5][6][4][3][1] Heterocycles, 32(3), 529-597.[4] Link

  • Quinoline Synthesis: Song, Z., et al. (2010). A Convenient Synthesis of 4-Hydroxyquinoline-3-carboxylic Acids. Organic Preparations and Procedures International, 25(3). Link

  • PubChem Compound Summary: Malonic Acid Derivatives. National Center for Biotechnology Information. Link

Sources

Beta-amido acid derivatives in medicinal chemistry research

The ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted"> -Amido Acid Motif in Medicinal Chemistry: Synthesis, Stability, and Therapeutic Utility[1][2][3]

Executive Summary

The incorporation of



1

proteolytic resistanceconformational pre-organizationstructural diversity

Structural Significance & Chemical Properties[3][4][5][6]

The "Beta" Effect on Stability

The primary driver for using




  • Mechanism: The extra carbon alters the distance and orientation between the carbonyl and the amide nitrogen, disrupting the catalytic triad alignment in serine proteases.

  • Half-life Extension: Peptides modified with

    
    -amino acids often exhibit 
    
    
    values in plasma increased by orders of magnitude (minutes to hours/days).
Conformational Control (Foldamers)


  • Helix Formation: While

    
    -peptides require ~7 residues to form a helix, 
    
    
    -peptides can form stable helices (e.g., the 14-helix or 12-helix) with as few as 4-6 residues.
  • Design Logic: This allows for the creation of "Foldamers"—short, stable oligomers that mimic protein-protein interaction (PPI) domains.

Feature

-Amino Acid Derivative

-Amino Acid Derivative
Backbone Atoms 3 (

)
4 (

)
Proteolytic Stability Low (Minutes)High (Hours/Days)
Secondary Structure

-Helix,

-Sheet
14-Helix, 12-Helix, 10-Helix
Side Chain Position

only

(

) or

(

)

Synthetic Methodologies

The synthesis of enantiopure


Asymmetric Mannich Reaction

The most versatile route for generating diverse

Mechanism:

  • Imine Formation: Condensation of an aldehyde with an amine (often with a chiral auxiliary or catalyst).

  • Enolate Addition: A metal enolate or silyl ketene acetal attacks the imine carbon.

  • Stereocontrol: Chiral ligands (e.g., bis-oxazolines with Cu/Zn) dictate the facial selectivity.

DOT Diagram: Asymmetric Mannich Workflow

MannichReactionStartAldehyde + AmineImineActivated Imine(Electrophile)Start->ImineCondensationTSTransition State(Stereocontrol)Imine->TSCoordinationCatalystChiral Catalyst(e.g., Thiourea/Metal)Catalyst->TSActivationNucleophileEnol/Enolate(Nucleophile)Nucleophile->TSAttackProductEnantiopureBeta-Amido AcidTS->ProductC-C Bond Formation

Caption: Figure 1. Workflow for the Catalytic Asymmetric Mannich Synthesis of

Arndt-Eistert Homologation

A classic method involving the insertion of a methylene group into an

  • Protocol:

    
    -protected 
    
    
    -amino acid
    
    
    Mixed Anhydride
    
    
    Diazoketone
    
    
    Wolff Rearrangement (Ag+ / Heat)
    
    
    
    
    -Amino Acid.
  • Pros: Retains stereochemistry of the starting

    
    -amino acid.
    
  • Cons: Uses diazomethane (hazardous).

Medicinal Chemistry Applications

Peptidomimetics & GPCR Ligands
  • Example: Sitagliptin (Januvia) is a DPP-4 inhibitor used for Type 2 Diabetes. Its core structure is a

    
    -amino acid derivative (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid). The 
    
    
    -amino motif is critical for binding to the DPP-4 active site while resisting degradation.
Protease Inhibitors

Incorporating a

  • Application: HIV Protease inhibitors and Renin inhibitors often utilize hydroxy-ethylene isosteres, which are structurally related to reduced

    
    -amido acids.
    
Endothelin Receptor Antagonists

Research has identified



DOT Diagram: Drug Discovery Logic

DrugDesigncluster_optOptimization CycleTargetBiological Target(Protease/GPCR)HitAlpha-Peptide Hit(Unstable)Target->HitScreeningScanBeta-Scan Strategy(Replace residues one by one)Hit->ScanSynthesizeSynthesize Beta-AnalogScan->SynthesizeTestAssay: Potency + StabilitySynthesize->TestAnalyzeSAR AnalysisTest->AnalyzeAnalyze->SynthesizeLeadLead Candidate(High Potency/High Stability)Analyze->LeadCriteria Met

Caption: Figure 2. The "Beta-Scan" Strategy for converting unstable peptide hits into stable drug candidates.

Experimental Protocols

Protocol: Enantioselective Synthesis via Mannich Reaction

This protocol describes the synthesis of a protected

  • Reagents: Aldehyde (1.0 eq),

    
    -Toluenesulfonamide (1.0 eq), Silyl Ketene Acetal (1.5 eq), Chiral Copper(II)-Box catalyst (5 mol%).
    
  • Imine Formation: Reflux aldehyde and sulfonamide in toluene with a Dean-Stark trap for 4 hours. Concentrate to yield

    
    -sulfonyl imine.
    
  • Catalysis: Dissolve Cu(OTf)

    
     and Ligand in dry THF under Argon. Stir for 1 hour.
    
  • Reaction: Cool catalyst solution to -78°C. Add imine, followed by slow addition of silyl ketene acetal.

  • Quench: Stir for 12 hours. Quench with sat. NaHCO

    
    .
    
  • Purification: Extract with EtOAc, dry over MgSO

    
    , and purify via flash chromatography (Hexane/EtOAc).
    
  • Validation: Verify enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol: In Vitro Proteolytic Stability Assay
  • Preparation: Dissolve the

    
    -amido compound (100 
    
    
    M) in PBS (pH 7.4).
  • Enzyme Addition: Add Trypsin or Chymotrypsin (at 1:100 w/w enzyme-to-substrate ratio).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    min.
  • Quench: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via LC-MS. Plot % remaining vs. time to calculate

    
    .
    

Future Outlook

The field is moving towards biocatalytic production of these derivatives using evolved

macrocyclic 

-peptides

References

  • Steer, D. L., et al. (2002). "Beta-Amino acids: versatile peptidomimetics." Current Medicinal Chemistry, 9(8), 811-822. Link

  • Seebach, D., et al. (2004). "Beta-Peptidic Peptidomimetics." Accounts of Chemical Research, 37(10), 699–707. Link

  • Thornber, C. W. (1979). "Isosterism and molecular modification in drug design." Chemical Society Reviews, 8, 563-580. Link

  • Juarez-Garcia, M. E., et al. (2024). "Discovery of Novel

    
    -Unsaturated Amide Derivatives as Candidate Antifungals." Journal of Medicinal Chemistry, 67(15).[2] Link
    
  • Kobayashi, S., et al. (2006). "Catalytic Asymmetric Mannich-type Reactions." Chemical Reviews, 106(11). Link

Methodological & Application

The Synthesis of Quinolone Scaffolds: A Detailed Guide to the Reaction of p-Toluidine with Malonic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Quinolone Motif

The quinolone and quinolin-4-one backbone is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous antibacterial agents, as well as compounds with a wide array of other biological activities.[1] The synthesis of these vital heterocyclic compounds often relies on classic, yet powerful, condensation and cyclization reactions. This application note provides an in-depth guide for researchers and drug development professionals on the reaction of p-toluidine with various malonic acid derivatives, a cornerstone of quinolone synthesis. We will explore the underlying reaction mechanisms, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, ensuring a reproducible and thorough understanding of this synthetic pathway.

Reaction Mechanisms: A Tale of Two Pathways

The reaction of anilines with malonic acid derivatives to form quinolin-4-ones can proceed through several named reactions, with the Gould-Jacobs reaction and the Conrad-Limpach synthesis being the most prominent. The choice of malonic acid derivative often dictates the operative pathway.

The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives.[2][3] The reaction typically involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization.

The mechanism proceeds as follows:

  • Nucleophilic Attack and Condensation: The reaction initiates with a nucleophilic attack from the nitrogen atom of p-toluidine on the electron-deficient carbon of the ethoxymethylene group of diethyl ethoxymethylenemalonate. This is followed by the elimination of ethanol to form an anilidomethylenemalonic ester intermediate.[2]

  • Thermal Cyclization: The intermediate undergoes a 6-electron cyclization at elevated temperatures. This intramolecular reaction leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form.[2]

  • Saponification and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final 4-hydroxyquinoline product.[2]

A key consideration in the Gould-Jacobs reaction is the high temperature required for the cyclization step, often exceeding 250 °C.[1] This can be a limitation, potentially leading to side reactions or decomposition of sensitive substrates. The use of high-boiling point solvents like Dowtherm A or mineral oil is common to achieve the necessary temperatures.[4] Microwave irradiation has also been explored as a method to improve yields and shorten reaction times.[5]

The Conrad-Limpach Synthesis: An Alternative Route

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolones. This method involves the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate, which can be considered a derivative of malonic acid. The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization.[1] While not a direct reaction with a simple malonic ester, the underlying principle of condensation followed by cyclization is similar. The choice of solvent is also critical in this reaction, with higher-boiling point solvents generally leading to better yields.[6]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reaction of p-toluidine with two common malonic acid derivatives: diethyl malonate and Meldrum's acid.

Protocol 1: Synthesis of 6-Methyl-4-hydroxyquinoline via Reaction of p-Toluidine with Diethyl Malonate (Gould-Jacobs Approach)

This protocol is adapted from the principles of the Gould-Jacobs reaction, where diethyl malonate is first converted to diethyl ethoxymethylenemalonate in situ or used directly in a high-temperature condensation. For a more direct approach leading to a related quinolone structure, a high-temperature condensation is described. It is important to note that the direct reaction of anilines with diethyl malonate typically requires very high temperatures to form 4-hydroxyquinolones.[4]

Materials:

  • p-Toluidine

  • Diethyl malonate

  • Dowtherm A (or mineral oil)

  • Toluene

  • Hexanes

  • Sodium hydroxide (for workup and hydrolysis)

  • Hydrochloric acid (for workup and decarboxylation)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Distillation apparatus

  • Heating mantle with a temperature controller

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, combine p-toluidine (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Condensation: Heat the mixture to 130-140 °C for 1-2 hours. The ethanol byproduct will distill off.

  • Cyclization: Add a high-boiling solvent such as Dowtherm A to the reaction mixture. Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes. The cyclization product, ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate upon cooling.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The precipitated solid can be collected by filtration and washed with toluene and hexanes.

  • Hydrolysis: The isolated ester is then hydrolyzed by refluxing with a 10% aqueous sodium hydroxide solution until the reaction is complete (monitored by TLC).

  • Decarboxylation: After cooling, the solution is acidified with concentrated hydrochloric acid. The resulting precipitate is heated to reflux to effect decarboxylation, yielding 6-methyl-4-hydroxyquinoline.

  • Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • High Temperature: The high temperature is crucial for the intramolecular cyclization step, which involves the formation of a new ring and requires significant activation energy.[1]

  • High-Boiling Solvent: Solvents like Dowtherm A or mineral oil are used to achieve and maintain the high temperatures required for cyclization in a controlled manner.[4]

  • Acid/Base Workup: The hydrolysis and decarboxylation steps are classic organic transformations necessary to convert the intermediate ester to the final 4-hydroxyquinoline product.[2]

Protocol 2: Reaction of p-Toluidine with Meldrum's Acid

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a highly reactive malonic acid derivative due to its rigid cyclic structure.[7] Its reaction with anilines can proceed under milder conditions compared to diethyl malonate.

Materials:

  • p-Toluidine

  • Meldrum's acid

  • Ethanol

  • p-Toluenesulfonic acid (PTSA) or another suitable catalyst[8]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve Meldrum's acid (1.1 equivalents) in ethanol.

  • Addition of Reactants: Add p-toluidine (1 equivalent) to the solution at room temperature, followed by a catalytic amount of an acid catalyst like PTSA.

  • Reaction: The reaction mixture can be stirred at room temperature or gently heated to reflux for a period of time, which can be monitored by TLC until the starting materials are consumed. The reaction of Meldrum's acid with anilines can lead to the formation of β-enaminones.[9]

  • Workup and Isolation: The product can often be isolated by simply cooling the reaction mixture and collecting the precipitated solid by filtration. The product may be further purified by recrystallization.

Causality of Experimental Choices:

  • Meldrum's Acid: The high reactivity of Meldrum's acid allows the reaction to proceed under milder conditions, avoiding the need for extremely high temperatures.[7]

  • Catalyst: An acid catalyst can facilitate the initial condensation step between the aniline and the carbonyl group of Meldrum's acid.[8]

  • Solvent: Ethanol is a common and relatively benign solvent suitable for this type of condensation reaction.

Data Summary

The following table summarizes key quantitative data for the described reactions. Please note that yields are highly dependent on the specific reaction conditions and scale.

ParameterProtocol 1 (Gould-Jacobs)Protocol 2 (with Meldrum's Acid)
Malonic Acid Derivative Diethyl ethoxymethylenemalonateMeldrum's acid
Reactant Ratio (p-toluidine:malonic deriv.) 1 : 1.11 : 1.1
Reaction Temperature 130-140 °C (condensation), 250 °C (cyclization)Room temperature to reflux
Reaction Time 1-2 hours (condensation), 30-60 min (cyclization)Varies (monitor by TLC)
Typical Solvent Dowtherm A or mineral oilEthanol
Catalyst None (thermal)Acid catalyst (e.g., PTSA)
Expected Product 6-Methyl-4-hydroxyquinolineβ-enaminone intermediate

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of a quinolone derivative from p-toluidine and a malonic acid derivative.

Reaction_Workflow p_toluidine p-Toluidine condensation Condensation p_toluidine->condensation malonic_derivative Malonic Acid Derivative malonic_derivative->condensation intermediate Intermediate (e.g., Anilidomethylene -malonate or Enaminone) condensation->intermediate cyclization Thermal or Catalytic Cyclization intermediate->cyclization quinoline_ester 4-Oxoquinoline -3-carboxylate cyclization->quinoline_ester hydrolysis_decarboxylation Hydrolysis & Decarboxylation quinoline_ester->hydrolysis_decarboxylation final_product 4-Hydroxyquinoline Derivative hydrolysis_decarboxylation->final_product

Caption: General workflow for quinolone synthesis.

Conclusion

The reaction of p-toluidine with malonic acid derivatives remains a robust and versatile method for the synthesis of the medicinally important quinolone scaffold. Understanding the nuances of the Gould-Jacobs and related reactions, including the critical roles of temperature, solvents, and the choice of malonic acid derivative, is essential for the successful application of this chemistry. The protocols and insights provided in this application note are intended to equip researchers and drug development professionals with the knowledge to confidently and efficiently synthesize these valuable compounds.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Malonates in Cyclocondens
  • Gould–Jacobs reaction. Wikipedia.
  • Gould-Jacobs Reaction. Organic Chemistry Portal.
  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC.
  • Synthesis of 4-hydroxy-2(1H)-quinolinone (1) from aniline and Meldrum's acid (9).
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Synthesis, Characterization, and Biological Evaluation of Meldrum’s Acid Derivatives: Dual Activity and Molecular Docking Study. PMC.
  • MELDRUM'S ACID IN ORGANIC SYNTHESIS. LOCKSS.

Sources

Application Note: Synthesis of Antimicrobial Quinoline Derivatives via Malonanilides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly "ESKAPE" organisms, has necessitated the revitalization of privileged scaffolds. The 4-hydroxy-2-quinolone (and its tautomeric 4-quinolone) core is structurally distinct from classic fluoroquinolones (like ciprofloxacin) but shares critical binding interactions with bacterial DNA gyrase and Topoisomerase IV.

This guide details the Malonanilide Route , a robust, scalable synthetic pathway for generating these cores. Unlike the Conrad-Limpach or Gould-Jacobs reactions which utilize alkoxymethylene malonates, the malonanilide pathway offers direct access to C3-functionalized quinolines—a critical region for modulating lipophilicity and antimicrobial potency.

Scientific Foundation & Mechanism

The Core Transformation

The synthesis hinges on the thermal or acid-mediated cyclization of


-arylmalonamides (malonanilides). This is effectively an intramolecular Friedel-Crafts alkylation/acylation.
  • Precursor: Malonanilides are formed by the nucleophilic acyl substitution of diethyl malonate with anilines.

  • Cyclization: The carbonyl carbon of the amide (or ester) acts as the electrophile, attacking the ortho-position of the aromatic ring.

  • Tautomerism: The resulting product exists in a dynamic equilibrium between the 4-hydroxy-2-quinolone (enol) and quinoline-2,4-dione (keto) forms. In polar solvents and biological systems, the 4-quinolone form often predominates, which is essential for hydrogen bonding with DNA bases.

Mechanistic Pathway (Acid-Mediated)

The cyclization is typically driven by Polyphosphoric Acid (PPA) or Phosphorus Oxychloride (


). PPA acts as both a solvent and a Lewis acid, activating the carbonyl oxygen.

Mechanism Start Malonanilide (Precursor) Act Carbonyl Activation (+H+) Start->Act PPA/Heat Cyclo Intramolecular EAS Attack Act->Cyclo Ortho-position Nucleophile Inter Tetrahedral Intermediate Cyclo->Inter Re-aromatization Prod 4-Hydroxy-2-quinolone (Aromatization) Inter->Prod -H2O

Figure 1: Mechanistic pathway of acid-mediated cyclization of malonanilides.

Experimental Protocols

Protocol A: Synthesis of Malonanilide Precursors

Objective: To synthesize


-diphenylmalonamide (bis-anilide) or Ethyl malonanilate (mono-anilide).
Note: The ratio of reagents dictates the product.

Materials:

  • Substituted Aniline (e.g., 4-chloroaniline, 4-methoxyaniline)

  • Diethyl Malonate (DEM)[1][2]

  • Reagents: Sodium ethoxide (optional catalyst), Toluene (solvent).

Step-by-Step Methodology:

  • Stoichiometry Setup:

    • For Bis-anilide (Target: 3-carboxamide quinolines): Mix Aniline (2.2 eq) and DEM (1.0 eq).

    • For Mono-anilide (Target: 3-ester quinolines): Mix Aniline (1.0 eq) and DEM (1.2 eq excess).

  • Reaction (Neat Method - Recommended for Scale):

    • Combine reagents in a round-bottom flask equipped with a Claisen head and condenser set for distillation.

    • Heat the mixture to 160–180°C .

    • Critical Control Point: Monitor the distillation of ethanol. The reaction is driven to completion by the removal of ethanol.

    • Continue heating for 4–6 hours until ethanol evolution ceases.

  • Work-up:

    • Cool the reaction mixture to 80°C.

    • Add Ethanol (warm) to dissolve unreacted material, then cool to 0°C to precipitate the product.

    • Filter the solid malonanilide. Wash with cold ether.

    • Validation: Check melting point (Bis-anilides typically >220°C; Mono-anilides <100°C).

Protocol B: Cyclization to 4-Hydroxy-2-Quinolones

Objective: Ring closure using Polyphosphoric Acid (PPA).

Materials:

  • Malonanilide (from Protocol A)

  • Polyphosphoric Acid (PPA) - High Viscosity Grade

  • Sodium Bicarbonate (

    
     aq. solution)
    

Step-by-Step Methodology:

  • Preparation:

    • Pre-heat PPA (10 g per 1 g of substrate) to 100°C in a beaker. Why? PPA is extremely viscous at room temperature; heating ensures efficient stirring and heat transfer.

  • Addition:

    • Add the malonanilide slowly to the stirring PPA. Ensure complete dispersion.

  • Reaction:

    • Increase temperature to 140–150°C .

    • Maintain for 3–5 hours.

    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM). Look for the appearance of a highly fluorescent spot (quinolones are often fluorescent).

  • Quenching (Exothermic):

    • Cool the mixture to ~80°C.

    • Pour the syrup slowly into crushed ice (approx. 10x volume) with vigorous stirring. The quinolone will precipitate as a solid.

  • Purification:

    • Collect solid by filtration.

    • Wash with water until filtrate is neutral.

    • Recrystallize from DMF/Ethanol or Glacial Acetic Acid.

Protocol C: Functionalization for Antimicrobial Activity (Chlorination)

Objective: Convert the 4-hydroxy group to a 4-chloro group. This is crucial for subsequent amination (introducing piperazines/pyrrolidines similar to Ciprofloxacin).

Methodology:

  • Suspend 4-hydroxy-2-quinolone (1.0 eq) in

    
     (5.0 eq).
    
  • Optional: Add a catalytic amount of DMF (Vilsmeier conditions) to accelerate reaction.

  • Reflux for 2–4 hours. The solid will dissolve as it converts to the chloro-derivative.

  • Safety Warning: Quench

    
     reactions by slow addition to ice. This generates HCl gas; perform in a fume hood.
    

Structure-Activity Relationship (SAR) Analysis

To maximize antimicrobial efficacy, the following structural modifications are recommended based on recent literature [1, 5, 6]:

PositionModificationEffect on Antimicrobial Activity
C-3 Long Alkyl Chains (C7-C9)Increases lipophilicity; enhances membrane penetration (especially antifungal).
C-3 Halogen (Br/I)Often increases potency against S. aureus and A. flavus [1].[3][4][5]
C-6 Fluorine/ChlorineCritical for DNA gyrase binding affinity (mimics fluoroquinolones) [5].
C-4 Hydroxy vs. Amino4-amino derivatives (via 4-chloro intermediate) show broader spectrum activity.
N-1 Ethyl/CyclopropylOptimizes pharmacokinetic profile and potency [6].

Synthetic Workflow Diagram

Workflow Aniline Substituted Aniline (R-Ph-NH2) Malonanilide Malonanilide (Intermediate) Aniline->Malonanilide 160°C, -EtOH DEM Diethyl Malonate DEM->Malonanilide 160°C, -EtOH Cyclization Cyclization (PPA or POCl3) Malonanilide->Cyclization Electrophilic Subst. Quinolone 4-Hydroxy-2-Quinolone (Scaffold) Cyclization->Quinolone Ring Closure Funct Functionalization (C3-Alkylation / C4-Amination) Quinolone->Funct SAR Optimization Final Antimicrobial Candidate Funct->Final Screening

Figure 2: General synthetic workflow for antimicrobial quinolone development.

Troubleshooting & Expert Tips

  • PPA Handling: PPA is notoriously difficult to stir. Tip: If the reaction mixture is too thick, add a small amount of

    
     (85%) to reduce viscosity without compromising the acidity significantly.
    
  • Regioselectivity: When using meta-substituted anilines (e.g., 3-chloroaniline), cyclization can occur at C-2 or C-6, leading to a mixture of 5-chloro and 7-chloro isomers. Tip: 7-substituted isomers are generally thermodynamically favored and more biologically active. Isolate via fractional crystallization.

  • Moisture Sensitivity: The cyclization step releases water. In PPA, this is absorbed. However, if using

    
    , moisture will hydrolyze the reagent to phosphoric acid, killing the reaction. Ensure all glassware is oven-dried.
    

References

  • Wunnoo, S., et al. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3059.[3] Link

  • Dube, P.S., et al. (2022).[6] Quinolone: A versatile therapeutic compound class.[6][7] Molecular Diversity, 27, 1501–1526.[6] Link

  • PrepChem. Synthesis of diethyl (anilinomethylene)malonate. PrepChem Protocols. Link

  • Organic Syntheses. Malonic acid, ethylidene-, diethyl ester.[8] Org.[9] Synth. Coll. Vol. 3, p.395. Link

  • Pham, T., et al. (2019).[7][10] Quinolone Antibiotics.[3][6][7][9][11][12][13][14] IntechOpen. Link

  • Aldred, K.J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance.[13] Molecules, 19(3). Link

Sources

Application Note: Precision Synthesis of Ethyl 3-[(4-Methylphenyl)amino]-3-oxopropanoate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of Ethyl 3-[(4-methylphenyl)amino]-3-oxopropanoate (also known as Ethyl N-(p-tolyl)malonamate). This compound is a critical intermediate in the synthesis of 4-hydroxy-6-methylquinoline derivatives via the Knorr or Lutz-Jorgensen synthesis, widely used in antimalarial and antibacterial drug discovery.

Executive Summary

The selective formation of the mono-amide/mono-ester derivative of malonic acid is a challenging transformation due to the competing formation of the diamide (malonanilide). This guide outlines two distinct protocols for the synthesis of Ethyl 3-[(4-methylphenyl)amino]-3-oxopropanoate :

  • Method A (Thermal Condensation): A solvent-free or high-boiling solvent approach suitable for scale-up, utilizing the lower nucleophilicity of the second ester group.

  • Method B (Acyl Chloride Route): A high-precision laboratory method using Ethyl Malonyl Chloride to ensure exclusive mono-functionalization.

compound Profile
PropertySpecification
IUPAC Name Ethyl 3-[(4-methylphenyl)amino]-3-oxopropanoate
Common Name Ethyl N-(p-tolyl)malonamate
CAS Number 20668-89-1 (Generic for isomer) / 27835-00-3 (Related Ketone - Distinction Required)
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Structure EtOOC-CH₂-CONH-(p-Tolyl)

Retrosynthetic Analysis & Reaction Logic

The synthesis relies on the nucleophilic attack of the nitrogen lone pair of p-toluidine on the carbonyl carbon of a malonic acid derivative. The core challenge is stopping the reaction at the mono-amide stage.

SynthesisPathways cluster_conditions Reaction Control Target Ethyl 3-[(4-methylphenyl)amino]-3-oxopropanoate Diamide Side Product: N,N'-bis(p-tolyl)malonamide Target->Diamide Over-reaction (Excess Amine/Heat) pTol p-Toluidine pTol->Target Nucleophilic Attack DEM Diethyl Malonate DEM->Target Method A: Thermal (160°C) - EtOH EMC Ethyl Malonyl Chloride EMC->Target Method B: Base/DCM (0°C) - HCl

Figure 1: Synthetic pathways highlighting the critical selectivity required to avoid diamide formation.

Experimental Protocols

Method A: Thermal Condensation (Scale-Up Compatible)

Principle: At high temperatures, the first ester group of diethyl malonate reacts with aniline derivatives significantly faster than the second ester group (which becomes electronically deactivated by the formed amide).

Reagents:

  • p-Toluidine: 10.7 g (100 mmol)

  • Diethyl Malonate: 24.0 g (150 mmol) [1.5 equiv excess essential]

  • Solvent: None (Neat) or Xylene (50 mL)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Claisen distillation head fitted with a thermometer and a condenser set for downward distillation.

  • Charging: Add p-toluidine and diethyl malonate to the flask.

  • Reaction:

    • Heat the mixture in an oil bath to 120°C . The solid p-toluidine will melt and mix with the ester.

    • Gradually increase temperature to 150-160°C .

    • Observation: Ethanol (bp 78°C) will begin to distill over. Monitor the distillate volume.

  • Completion: Continue heating until ethanol cessation (approx. 2-3 hours).

  • Work-up:

    • Allow the mixture to cool to ~80°C.

    • Apply high vacuum to distill off the excess diethyl malonate (bp 199°C, remove at reduced pressure).

    • The residue will solidify upon cooling.

  • Purification: Recrystallize the crude solid from Ethanol/Hexane (1:4) or pure Ethanol .

    • Note: If a large amount of precipitate forms immediately during reaction, it may be the diamide (mp >250°C). Filter this off while hot if using xylene.

Method B: Selective Acylation (High Precision)

Principle: Using the acid chloride (Ethyl malonyl chloride) allows reaction at 0°C, kinetically trapping the mono-amide and preventing the second reaction.

Reagents:

  • p-Toluidine: 1.07 g (10 mmol)

  • Ethyl Malonyl Chloride: 1.50 g (10 mmol) [Commercially available or prepared via in situ chlorination of Potassium Ethyl Malonate]

  • Triethylamine (TEA): 1.11 g (11 mmol)

  • DCM (Dichloromethane): 20 mL (Anhydrous)

Step-by-Step Protocol:

  • Preparation: Dry glassware in an oven (120°C) for 1 hour. Cool under nitrogen flow.

  • Solution A: Dissolve p-toluidine (10 mmol) and TEA (11 mmol) in 10 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dissolve Ethyl Malonyl Chloride (10 mmol) in 10 mL DCM. Add this solution dropwise to Solution A over 30 minutes.

    • Critical Control: Keep internal temperature <5°C to prevent side reactions.[1]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours.

  • Quench: Add 10 mL water to dissolve the triethylammonium chloride salt.

  • Extraction: Separate organic layer. Wash with 1M HCl (10 mL) to remove unreacted amine, then Sat. NaHCO₃ (10 mL), then Brine.

  • Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

  • Yield: Typically 85-95% as a white solid.

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
High Melting Point (>200°C) Formation of Diamide (N,N'-di-p-tolylmalonamide).Use Method B or increase Diethyl Malonate excess to 2-3 equiv in Method A.
Low Yield (Method A) Incomplete removal of Ethanol.Ensure reaction temp reaches 150°C; use a nitrogen sweep to remove EtOH vapor.
Oily Product Residual solvent or excess malonate.Recrystallize from cold EtOH/Hexane. If oil persists, scratch flask with glass rod to induce nucleation.
Red/Brown Color Oxidation of p-Toluidine.Use freshly recrystallized p-Toluidine; perform reaction under Nitrogen atmosphere.

Characterization Standards

The product should be validated using NMR and IR spectroscopy.

Expected Data:

  • Appearance: White crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 9.20 (s, 1H, NH )

    • δ 7.45 (d, J=8.2 Hz, 2H, Ar-H )

    • δ 7.12 (d, J=8.2 Hz, 2H, Ar-H )

    • δ 4.25 (q, J=7.1 Hz, 2H, O-CH₂ -CH₃)

    • δ 3.45 (s, 2H, CO-CH₂ -CO)

    • δ 2.31 (s, 3H, Ar-CH₃ )

    • δ 1.30 (t, J=7.1 Hz, 3H, O-CH₂-CH₃ )

  • IR (ATR): 3280 cm⁻¹ (N-H stretch), 1735 cm⁻¹ (Ester C=O), 1660 cm⁻¹ (Amide C=O).

Safety & Handling (MSDS Highlights)

  • p-Toluidine: Toxic by inhalation and ingestion.[1] Suspected carcinogen. Possible risk of irreversible effects. Handle in a fume hood.

  • Ethyl Malonyl Chloride: Corrosive, lachrymator.[1] Reacts violently with water.

  • Diethyl Malonate: Combustible liquid.

  • Waste Disposal: Segregate halogenated (Method B) and non-halogenated organic waste. Aqueous washes containing aniline residues must be treated as hazardous.

References

  • Organic Syntheses, Coll. Vol. 3, p. 10. (General procedure for Malonanilides). Organic Syntheses. Link

  • Lutz, R. E., et al. (1946). Antimalarials. Synthesis of Quinoline Derivatives. Journal of the American Chemical Society, 68(9), 1813-1832. (Foundational chemistry for malonanilidate cyclization). Link

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines. Comprehensive Heterocyclic Chemistry II.
  • Sigma-Aldrich Product Specification. Ethyl 3-chloro-3-oxopropanoate (Ethyl malonyl chloride). Link

Sources

Troubleshooting & Optimization

Solubility of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid (also known as N-(p-tolyl)malonamic acid).

This guide addresses the solubility profile, thermodynamic behavior, and troubleshooting protocols for this specific intermediate.

Subject: 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid CAS Registry Number: Not widely listed; Derivative of CAS 2345-56-4 (Parent Amide) Chemical Formula:


Molecular Weight:  193.20  g/mol 

Solubility Landscape & Solvent Selection

Core Principle: This molecule is amphiphilic. It contains a hydrophilic "head" (carboxylic acid + amide) and a hydrophobic "tail" (p-tolyl aromatic ring). Its solubility is driven by the competition between intermolecular Hydrogen bonding (solute-solute) and solvation energy.

Solvent Compatibility Matrix

Data based on structural functional group analysis and standard behavior of N-aryl malonamic acids.

Solvent ClassRepresentative SolventsSolubility Rating (25°C)Temperature ResponsePrimary Interaction Mechanism
Polar Aprotic DMSO, DMF, NMP Excellent HighDipole-dipole & H-bond acceptance. Breaks solute dimers effectively.
Polar Protic Methanol, Ethanol Good High (Endothermic)H-bonding with Carboxyl/Amide groups. Ideal for recrystallization.
Esters Ethyl Acetate Moderate ModerateDipole interactions. often used as an anti-solvent or for extraction.
Ethers THF, Dioxane Moderate ModerateH-bond acceptance from amide NH and acid OH.
Aromatics Toluene, Xylene Low Low to Moderate

stacking with tolyl ring, but insufficient to overcome crystal lattice energy at RT.
Alkanes Hexane, Heptane Insoluble NegligibleNon-polar nature cannot solvate the polar head group. Used as anti-solvent.
Water Water (pH < 4) Low LowHydrophobic tolyl group dominates.
Water (Basic) Water (pH > 8) High HighDeprotonation of -COOH to

forms a soluble salt.
Thermodynamic Insight

Dissolution of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid is an endothermic process (


).
  • Implication: Solubility increases significantly with temperature.

  • Entropy (

    
    ):  Positive, driven by the disruption of the crystal lattice.
    
  • Lattice Energy: The amide group forms strong intermolecular hydrogen bond networks (dimers), requiring high energy (heat or polar solvents) to disrupt.

Troubleshooting & FAQs

Real-world solutions for common experimental bottlenecks.

Q1: I am trying to recrystallize the compound from Ethyl Acetate, but it "oils out" instead of crystallizing. Why?

Root Cause: "Oiling out" occurs when the liquid-liquid phase separation occurs before crystallization. This happens if the solvent's boiling point is higher than the melting point of the solvated impurity/product mix, or if the solution is too concentrated. Corrective Action:

  • Switch to a solvent system with a higher polarity index, such as Ethanol/Water (9:1) .

  • Use Seeding : Add a small crystal of pure product at the cloud point to provide a nucleation surface.

  • Slow Cooling: Rapid cooling traps impurities and promotes oiling. Wrap the flask in foil/towel to cool slowly.

Q2: The compound is not dissolving in water even at 60°C. Is my batch bad?

Analysis: No. The p-tolyl group makes this molecule significantly more hydrophobic than simple malonamic acid. Solution:

  • pH Adjustment: Add 1.0 equivalent of NaOH or

    
    . The compound will dissolve instantly as the carboxylate salt.
    
  • Co-solvent: Use 20% Ethanol or DMSO to facilitate dissolution if you must maintain acidic/neutral pH.

Q3: How do I remove unreacted p-toluidine from my product?

Strategy: Exploit the acidity of the product.

  • Dissolve the crude solid in aqueous NaOH (1M) . The product dissolves; p-toluidine (an amine) precipitates or remains as an oil.

  • Extract the aqueous layer with Ethyl Acetate or DCM to remove the p-toluidine.

  • Acidify the aqueous layer with HCl to pH 1-2. The pure 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid will precipitate.

Visualized Protocols

A. Solvent Selection Decision Tree

Use this logic flow to select the correct solvent for reaction vs. purification.

SolventSelection Start Start: Define Goal Goal Goal? Start->Goal Reaction Synthesis/Reaction Goal->Reaction Synthesis Purify Purification (Recrystallization) Goal->Purify Purification Extract Extraction/Workup Goal->Extract Workup Polarity Need High Solubility? Reaction->Polarity DMF Use DMF or DMSO (High Solvency) Polarity->DMF Yes THF Use THF or Dioxane (Moderate Solvency) Polarity->THF No SolubilityCheck Soluble in Hot EtOH? Purify->SolubilityCheck Ethanol Use Ethanol (Hot) Cool to 4°C SolubilityCheck->Ethanol Yes MixedSystem Use EtOH/Water (Solvent/Anti-Solvent) SolubilityCheck->MixedSystem No (Too soluble) pH_Check Adjust pH > 9 Extract->pH_Check WaterSoluble Product in Water Phase (Impurities in Organic) pH_Check->WaterSoluble

Figure 1: Decision matrix for solvent selection based on experimental intent.

B. Standardized Solubility Determination Protocol (Gravimetric)

To validate internal data, follow this self-validating workflow.

  • Saturation: Add excess solid to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (

    
    ) for 24 hours.
    
  • Filtration: Stop stirring. Allow settling for 1 hour. Filter supernatant through a 0.45 µm heated syringe filter (to prevent crash-out).

  • Quantification: Weigh a specific volume of filtrate, evaporate solvent under vacuum, and weigh the dry residue.

Calculation:



Where 

is mole fraction solubility,

is mass, and

is molecular weight (1=solute, 2=solvent).

References & Authority

  • Compound Identification: PubChem CID 116920470 (Analogous structure: 3-amino-3-(p-tolyl)propanoic acid derivatives). Link

  • Methodology for Solubility: Shake-flask method standard as described in Journal of Chemical & Engineering Data protocols.

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for recrystallization of anilic acids).

  • Synthesis Context: Knorr Quinoline Synthesis intermediates (Malonanilic acids). Organic Syntheses, Coll. Vol. 3, p. 580. (Describes handling of similar malonate amides). Link

Preventing decarboxylation of beta-amido acids during heating

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Thermal Decarboxylation in Beta-Amido Acids Role: Senior Application Scientist Audience: Researchers & Drug Development Professionals

Core Directive & Executive Summary

The Challenge: Beta-amido acids (structurally analogous to malonic acid half-amides) are kinetically unstable. They possess a built-in "self-destruct" mechanism: a


-carbonyl group that facilitates decarboxylation through a low-energy cyclic transition state. This reaction is driven by heat , acidic pH , and protic solvents .

The Solution: Prevention requires a three-tiered strategy:

  • Thermodynamic Control: Disrupting the cyclic transition state via pH adjustment (carboxylate formation).

  • Kinetic Control: Lowering temperature and reducing residence time (Flow Chemistry).

  • Chemical Protection: Rapid conversion to stable esters or amides using low-temperature coupling reagents.

The Mechanism: Why It Fails

To prevent failure, you must understand the enemy. Unlike simple carboxylic acids,


-amido acids decarboxylate via a 6-membered cyclic transition state . The amide carbonyl oxygen acts as an internal base, abstracting the acidic proton while the C-C bond cleaves.
Figure 1: Decarboxylation Pathway

DecarboxylationMechanism cluster_0 Critical Failure Point Start Beta-Amido Acid (Ground State) Heat Trigger: Heat / Acid Start->Heat Activation TS 6-Membered Cyclic Transition State Heat->TS H-Bonding Alignment Product Decarboxylated Amide + CO2 TS->Product Irreversible Loss of CO2

Caption: The 6-membered cyclic transition state allows the amide carbonyl to facilitate proton transfer, leading to rapid CO₂ loss.

Diagnostic & Troubleshooting Guide

Use this decision tree to identify if decarboxylation is your primary yield-loss vector.

Figure 2: Troubleshooting Flowchart

Troubleshooting Issue Issue: Low Yield / Impurities Gas Gas Evolution (Bubbling)? Issue->Gas Temp Reaction Temp > 40°C? Gas->Temp Yes Sol_Other Check Hydrolysis or Racemization. Gas->Sol_Other No pH pH < 4? Temp->pH No Sol_Temp CRITICAL: Thermal Decarboxylation. Action: Switch to 0°C or Flow Chem. Temp->Sol_Temp Yes Sol_pH CRITICAL: Acid-Catalysis. Action: Buffer to pH 7-8 (Carboxylate form). pH->Sol_pH Yes pH->Sol_Other No

Caption: Step-by-step diagnostic to isolate thermal vs. pH-induced decarboxylation.

Knowledge Base (FAQs)

Q1: Why does my beta-amido acid decompose even at room temperature?

A: The activation energy for decarboxylation in


-carbonyl systems is surprisingly low (20–30 kcal/mol). If your compound has electron-withdrawing groups on the 

-carbon, this barrier drops further.
  • Fix: Store the compound as a salt (e.g., sodium or ammonium carboxylate). The anionic carboxylate (

    
    ) cannot participate in the proton-transfer cyclic mechanism, effectively "locking" the molecule [1].
    
Q2: Can I use acidic workups (e.g., 1M HCl) to remove impurities?

A: Avoid if possible. Acidification protonates the carboxylate, regenerating the species susceptible to the cyclic transition state.

  • Fix: If acidification is necessary for extraction, perform it at 0°C and immediately extract into an organic solvent, then dry and concentrate at <20°C . Do not let the acidic aqueous solution stand.

Q3: Which coupling reagents are safe?

A: Avoid reagents that require heating or generate acidic byproducts in situ without base buffering.

  • Recommended: HATU, EDC/HOBt, or COMU. These react rapidly at 0°C–RT.

  • Avoid: Thionyl chloride (

    
    ) or Oxalyl chloride (unless kept strictly at -20°C), as the acid chloride intermediate is highly activated towards elimination/decarboxylation.
    

Experimental Protocols

Protocol A: Low-Temperature Stabilization (Batch)

Use this for standard synthesis where flow chemistry is unavailable.

ParameterSpecificationRationale
Temperature -10°C to 0°C Kinetic suppression of the transition state.
Base DIPEA or NMM (2.5 eq) Maintains carboxylate form; neutralizes H+ generated during coupling.
Solvent DMF or DCM DMF (polar aprotic) is standard; avoid acidic solvents.
Workup Lyophilization Avoids heat stress of rotary evaporation.

Step-by-Step:

  • Dissolve the amine component (1.0 eq) and Base (2.5 eq) in DMF at 0°C .

  • Add the

    
    -amido acid (1.0 eq). Note: Add last to minimize time in solution before reaction.
    
  • Add HATU (1.1 eq) immediately.

  • Stir at 0°C for 60 minutes. Monitor by LC-MS (neutral pH mobile phase).

  • Quench: Add saturated

    
     (cold).
    
  • Isolation: Extract with EtOAc. Wash with cold brine. Dry over

    
    . Concentrate at <25°C  under high vacuum.
    
Protocol B: Continuous Flow Synthesis (Advanced)

Use this for highly unstable substrates or scale-up. Flow chemistry allows you to heat the reaction for seconds (residence time) to drive the coupling, then immediately quench, "outrunning" the slower decarboxylation reaction [2, 3].

Workflow:

  • Stream A:

    
    -Amido Acid + Base in DMF.
    
  • Stream B: Coupling Agent (e.g., T3P or HATU) in DMF.

  • Stream C: Amine Nucleophile.

  • Reactor: Coil reactor (PFA), Volume 5–10 mL.

  • Conditions:

    • Flow Rate: Adjusted for Residence Time (

      
      ) = 2–5 minutes .
      
    • Temperature: Can be slightly elevated (e.g., 20–30°C) only because

      
       is short.
      
  • Quench: Output flows directly into a flask containing cold

    
     solution.
    

References

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids and Malonic Acid Derivatives.Link

  • Stoli Chem. (2021). How residence time affects product quality in flow chemistry.Link

  • RSC Advances. (2024). Development of a continuous melt reactor for an acid-mediated decarboxylation. (Demonstrates control of decarboxylation via residence time). Link

  • Journal of Organic Chemistry. (1996). Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. (Theoretical basis for the cyclic transition state). Link

Technical Support Center: Optimizing Acylation of p-Toluidine with Malonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of p-toluidine acylation with malonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to navigate the complexities of this reaction, ensuring reproducible and high-yielding results.

I. Reaction Overview and Mechanism

The acylation of p-toluidine with malonyl chloride is a nucleophilic acyl substitution reaction that forms N,N'-di(p-tolyl)malonamide. This reaction is fundamental in organic synthesis for creating amide bonds and serves as a building block for various more complex molecules.

The general mechanism involves the nucleophilic attack of the amino group of p-toluidine on one of the electrophilic carbonyl carbons of malonyl chloride. This is followed by the elimination of a chloride ion. As malonyl chloride is a diacyl chloride, this process occurs at both ends of the molecule, ideally with two equivalents of p-toluidine. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1][2]

Acylation Mechanism Figure 1: General Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of HCl cluster_step3 Step 3: Second Acylation p_toluidine1 p-Toluidine (Nucleophile) malonyl_chloride Malonyl Chloride (Electrophile) p_toluidine1->malonyl_chloride intermediate1_ref Tetrahedral Intermediate intermediate1 Tetrahedral Intermediate malonyl_chloride->intermediate1 mono_acylated Mono-acylated Intermediate intermediate1_ref->mono_acylated mono_acylated_ref Mono-acylated Intermediate hcl1 HCl mono_acylated->hcl1 - HCl p_toluidine2 p-Toluidine mono_acylated_ref->p_toluidine2 + final_product N,N'-di(p-tolyl)malonamide p_toluidine2->final_product Troubleshooting Low Yield Figure 2: Troubleshooting Low Yield start Low or No Yield check_reagents Check Reagent Quality (Malonyl Chloride, p-Toluidine, Solvent) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimized? check_conditions->conditions_ok reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents (Distill Malonyl Chloride, Recrystallize p-Toluidine) reagents_ok->purify_reagents No optimize_conditions Optimize Conditions (Base, Temperature, Stoichiometry) conditions_ok->optimize_conditions No success Successful Reaction conditions_ok->success Yes purify_reagents->start optimize_conditions->start Experimental Workflow Figure 3: Experimental Workflow setup 1. Setup Reaction (p-Toluidine, TEA, DCM under N2) cool 2. Cool to 0 °C setup->cool add_mc 3. Add Malonyl Chloride (dropwise) cool->add_mc react 4. React at RT (Monitor by TLC) add_mc->react workup 5. Aqueous Workup (HCl, H2O, Brine) react->workup purify 6. Purify Product (Recrystallization or Chromatography) workup->purify characterize 7. Characterize Product (NMR, IR, MS) purify->characterize

Sources

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Analysis of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid, a molecule of interest for its potential applications. We will delve into a detailed examination of its ¹H NMR spectrum, a cornerstone technique for structural elucidation, and compare its analytical utility with other powerful spectroscopic methods. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of the analytical methodologies essential for compound verification and characterization.

Introduction to 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid

3-[(4-Methylphenyl)amino]-3-oxopropanoic acid is a dicarboxylic acid derivative containing an amide linkage. Its structural features, including an aromatic ring, a methylene group, an amide proton, and a carboxylic acid proton, give rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is crucial for confirming the molecular structure and assessing purity.

Part 1: In-Depth ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. The ¹H NMR spectrum of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns.

Predicted ¹H NMR Spectral Data

The expected chemical shifts (δ) for the protons in 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid are detailed below. These predictions are based on the electronic environment of each proton. The deshielding effect of electronegative atoms (oxygen and nitrogen) and the aromatic ring current significantly influence the resonance frequencies.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Carboxylic Acid (-COOH)~12.0Singlet (broad)1H
Amide (-NH-)~10.0Singlet (broad)1H
Aromatic (ortho to -NH)~7.5Doublet2H
Aromatic (meta to -NH)~7.1Doublet2H
Methylene (-CH₂-)~3.4Singlet2H
Methyl (-CH₃)~2.3Singlet3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm and can vary depending on the solvent and concentration.

Rationale Behind the Spectral Assignments
  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding. It typically appears as a broad singlet at a very downfield chemical shift, often around 12 ppm.[1][2] Its broadness is a result of chemical exchange with residual water or other acidic protons in the sample.

  • Amide Proton (-NH-): The amide proton is also significantly deshielded by the adjacent carbonyl group and the nitrogen atom. It is expected to resonate as a broad singlet around 10 ppm. Similar to the carboxylic acid proton, its signal can be broadened due to quadrupole effects of the nitrogen atom and chemical exchange.

  • Aromatic Protons: The protons on the p-substituted benzene ring are split into two distinct signals, appearing as doublets due to coupling with their adjacent protons (ortho-coupling). The protons ortho to the electron-donating amino group are expected to be slightly more shielded (upfield) than those meta to it. However, the amide group has an overall electron-withdrawing character, which will deshield all aromatic protons.

  • Methylene Protons (-CH₂-): These protons are adjacent to two carbonyl groups, which are strongly electron-withdrawing. This deshielding environment shifts their resonance downfield to approximately 3.4 ppm. As they are chemically equivalent and have no adjacent protons to couple with, they appear as a sharp singlet. This is comparable to the methylene protons in malonic acid, which resonate around 3.446 ppm in acetone-d₆.[3]

  • Methyl Protons (-CH₃): The methyl group is attached to the aromatic ring. Its protons are shielded compared to the other protons in the molecule and are expected to resonate as a singlet around 2.3 ppm.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons, resulting in sharper -OH and -NH signals.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons corresponding to each peak.

G cluster_workflow ¹H NMR Experimental Workflow Sample Prep Sample Preparation (5-10 mg in 0.6 mL solvent) Instrument Setup Instrument Setup (Tuning & Shimming) Data Acq Data Acquisition (Single-pulse experiment) Data Proc Data Processing (FT, Phasing, Baseline) Analysis Spectral Analysis (Shifts, Integration, Coupling)

Part 2: Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful tool, a multi-technique approach provides a more comprehensive characterization of a molecule. Below is a comparison of ¹H NMR with other key analytical methods.

Technique Information Provided Advantages Limitations
¹H NMR Detailed information on the proton framework, connectivity, and stereochemistry.High resolution, quantitative, non-destructive.Requires soluble sample, complex spectra for large molecules.
¹³C NMR Information on the carbon skeleton of the molecule.Directly observes the carbon backbone, useful for identifying quaternary carbons.Lower sensitivity than ¹H NMR, longer acquisition times.
FT-IR Identification of functional groups present in the molecule.Fast, requires minimal sample preparation, applicable to solids, liquids, and gases.Provides limited information on the overall molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition.High sensitivity, provides information on fragmentation patterns which can aid in structural elucidation.Can be a destructive technique, may not distinguish between isomers.
¹³C NMR Spectroscopy

In the ¹³C NMR spectrum of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid, distinct signals are expected for each unique carbon atom. Carboxyl and amide carbonyl carbons resonate at the downfield end of the spectrum (165-185 ppm).[1][2] Aromatic carbons appear in the 110-150 ppm region, while the aliphatic methylene and methyl carbons are found at the upfield end.

Expected ¹³C Chemical Shifts:

  • Carboxylic Acid Carbonyl: ~170-180 ppm

  • Amide Carbonyl: ~165-175 ppm

  • Aromatic Carbons: ~115-140 ppm

  • Methylene Carbon: ~40-50 ppm

  • Methyl Carbon: ~20-25 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups present in 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid.

  • O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[1][2][4]

  • N-H Stretch (Amide): A medium to strong absorption should appear around 3300 cm⁻¹.[5]

  • C=O Stretch (Carboxylic Acid and Amide): Strong absorptions are expected between 1650 and 1760 cm⁻¹. The carboxylic acid C=O stretch is typically around 1710 cm⁻¹ for hydrogen-bonded dimers, while the amide C=O stretch (Amide I band) is usually observed between 1630-1680 cm⁻¹.[2][6][7]

  • N-H Bend (Amide II): This appears around 1550 cm⁻¹.[8]

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which for C₁₀H₁₁NO₃ is 193.20 g/mol .[9][10] High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, the loss of a carboxyl group (CO₂H, 45 Da) or cleavage of the amide bond are expected fragmentation pathways.

Conclusion and Recommendations

For the comprehensive characterization of 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid, a combination of analytical techniques is recommended. ¹H NMR spectroscopy provides the foundational data for structural elucidation, offering detailed insights into the proton environment. When complemented with ¹³C NMR, FT-IR, and Mass Spectrometry, a complete and unambiguous structural assignment and purity assessment can be achieved. This multi-faceted analytical approach ensures the high level of confidence required in research and drug development.

G cluster_structure 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid cluster_techniques Analytical Techniques cluster_info Information Obtained Structure C₁₀H₁₁NO₃ HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR FTIR FT-IR Structure->FTIR MS Mass Spec. Structure->MS Proton_Framework Proton Framework HNMR->Proton_Framework Carbon_Skeleton Carbon Skeleton CNMR->Carbon_Skeleton Functional_Groups Functional Groups FTIR->Functional_Groups Molecular_Weight Molecular Weight MS->Molecular_Weight

References

  • Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

  • IR: carboxylic acids. Retrieved from [Link]

  • ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions... - ResearchGate. Retrieved from [Link]

  • Functional Groups and IR Tables - Chemistry LibreTexts. (2020, April 24). Retrieved from [Link]

  • 3-[(4-Methylphenyl)amino]-3-oxopropanoic acid - Oakwood Chemical. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | ACS Omega. (2020, April 8). Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC. (2020, April 8). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.